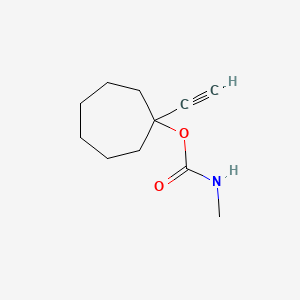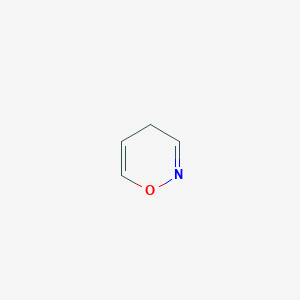
(1-ethynylcycloheptyl) N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethynylcycloheptyl) N-methylcarbamate is an organic compound with the molecular formula C11H17NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a cycloheptyl ring substituted with an ethynyl group and a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethynylcycloheptyl) N-methylcarbamate typically involves the reaction of cycloheptanone with ethynylmagnesium bromide to form 1-ethynylcycloheptanol. This intermediate is then reacted with methyl isocyanate to yield the desired carbamate. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The final product is purified through distillation or recrystallization to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(1-ethynylcycloheptyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react under mild conditions to form substituted products.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1-ethynylcycloheptyl) N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings
Mécanisme D'action
The mechanism of action of (1-ethynylcycloheptyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate moiety can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions. This results in prolonged nerve signal transmission, which can have various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthyl-N-methylcarbamate: Known for its use as an insecticide.
Ethyl N-methylcarbamate: Used in the textile and polymer industries.
Methyl carbamate: A simpler ester of carbamic acid with various industrial applications
Uniqueness
(1-ethynylcycloheptyl) N-methylcarbamate is unique due to its ethynyl-substituted cycloheptyl ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other carbamates and makes it valuable in specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(1-ethynylcycloheptyl) N-methylcarbamate |
InChI |
InChI=1S/C11H17NO2/c1-3-11(14-10(13)12-2)8-6-4-5-7-9-11/h1H,4-9H2,2H3,(H,12,13) |
Clé InChI |
NMZMCIFABSIDCO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1(CCCCCC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)









![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
